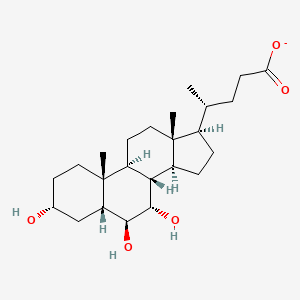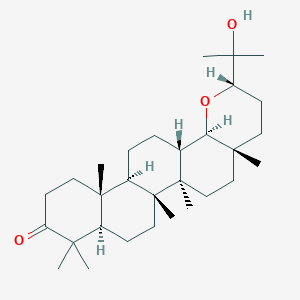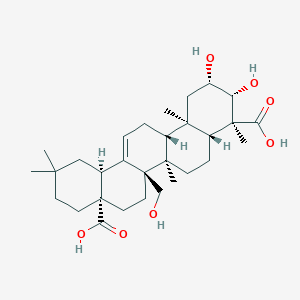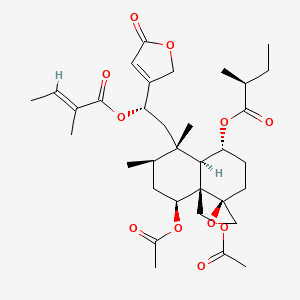
Estrone 3-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estrone 3-sulfate: is a naturally occurring steroid and an estrogen ester. It is a conjugate of estrone, a primary estrogen hormone, and sulfate. This compound is biologically inactive but can be converted into active estrogens like estrone and estradiol through enzymatic reactions. This compound plays a significant role in the human body, serving as a long-lasting reservoir for estrone and estradiol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Estrone 3-sulfate can be synthesized through the sulfation of estrone. The reaction typically involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 3-hydroxyl group of estrone .
Industrial Production Methods: In industrial settings, the production of this compound(1-) involves large-scale sulfation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Estrone 3-sulfate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to estrone by the enzyme steroid sulfatase.
Reduction: It can be reduced to estradiol 3-sulfate under specific conditions.
Oxidation: this compound can be oxidized to form estrone-3,17-dione sulfate.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using steroid sulfatase.
Reduction: Chemical reduction using reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Estrone.
Reduction: Estradiol 3-sulfate.
Oxidation: Estrone-3,17-dione sulfate.
Aplicaciones Científicas De Investigación
Estrone 3-sulfate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a standard compound in analytical chemistry for the quantification of estrogens in biological samples .
Biology:
Medicine:
- Investigated for its potential use in hormone replacement therapy and its effects on postmenopausal symptoms .
- Explored for its role in breast cancer research, particularly in understanding estrogen receptor interactions .
Industry:
Mecanismo De Acción
Estrone 3-sulfate exerts its effects through its conversion to active estrogens. The enzyme steroid sulfatase hydrolyzes this compound(1-) to estrone, which can then be converted to estradiol by 17β-hydroxysteroid dehydrogenase . These active estrogens bind to estrogen receptors in target cells, leading to the regulation of gene transcription and subsequent physiological responses .
Comparación Con Compuestos Similares
Estradiol 3-sulfate: Another estrogen sulfate conjugate with similar properties but higher estrogenic potency.
Estriol 3-sulfate: A less potent estrogen sulfate conjugate with distinct biological roles.
Uniqueness: Estrone 3-sulfate is unique due to its role as a long-lasting reservoir for estrone and estradiol. Its high concentration in the bloodstream compared to other estrogen conjugates makes it a crucial compound for maintaining estrogen levels in the body .
Propiedades
Fórmula molecular |
C18H21O5S- |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/p-1/t14-,15-,16+,18+/m1/s1 |
Clave InChI |
JKKFKPJIXZFSSB-CBZIJGRNSA-M |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Sinónimos |
estrone sulfate estrone sulfate, 14C-labeled estrone sulfate, 16-(14)C-labeled estrone sulfate, ammonium salt estrone sulfate, potassium salt estrone sulfate, sodium salt estrone-3-sulfate Evex oestrone sulphate potassium estrone sulfate sodium estrone sulfate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1259455.png)








![1-[(4-Fluorophenyl)methyl]-3-[1-(4-propan-2-ylphenyl)propyl]thiourea](/img/structure/B1259467.png)



